[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride
CAS No.:
Cat. No.: VC17808483
Molecular Formula: C9H9ClF2O4S
Molecular Weight: 286.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClF2O4S |
|---|---|
| Molecular Weight | 286.68 g/mol |
| IUPAC Name | [3-(difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride |
| Standard InChI | InChI=1S/C9H9ClF2O4S/c1-15-7-3-2-6(5-17(10,13)14)4-8(7)16-9(11)12/h2-4,9H,5H2,1H3 |
| Standard InChI Key | ARTPVMLMNAVHCM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CS(=O)(=O)Cl)OC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a central phenyl ring with substituents at the 3- and 4-positions: a difluoromethoxy group () and a methoxy group (), respectively. The methanesulfonyl chloride moiety () at the benzylic position confers high electrophilicity, enabling nucleophilic substitution reactions. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 286.68 g/mol | |
| Canonical SMILES | COC1=C(C=C(C=C1)CS(=O)(=O)Cl)OC(F)F | |
| InChI Key | ARTPVMLMNAVHCM-UHFFFAOYSA-N |
The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, a critical feature in drug design . Spectroscopic data (e.g., -NMR, -NMR) would typically reveal distinct signals for the aromatic protons, methoxy groups, and sulfonyl chloride, though specific spectral details remain underreported in public databases .
Synthesis and Manufacturing
The synthesis of [3-(difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride involves multi-step organic transformations. A representative pathway, adapted from patent CN102690194A , proceeds as follows:
Step 1: Preparation of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde
A starting material such as 3-bromo-4-hydroxybenzaldehyde undergoes nucleophilic aromatic substitution with cyclopropylmethanol in the presence of a base (e.g., potassium hydride) in -dimethylformamide (DMF). This step yields 3-cyclopropylmethoxy-4-hydroxybenzaldehyde with a reported yield of 85% and HPLC purity of 90.5% .
Step 3: Sulfonation and Chlorination
The benzaldehyde intermediate is oxidized to the corresponding benzoic acid, followed by conversion to the sulfonyl chloride via reaction with thionyl chloride () or similar reagents. Optimization of solvent (e.g., 1,4-dioxane) and temperature (90°C) improves yields to 90% .
Reactivity and Applications
The sulfonyl chloride group () is highly reactive toward nucleophiles, enabling diverse derivatizations:
Sulfonamide Formation
Reaction with primary or secondary amines () produces sulfonamides (-aryl), which are prevalent in drug candidates (e.g., protease inhibitors). The electron-withdrawing difluoromethoxy group stabilizes the intermediate sulfonamide against hydrolysis.
Methanesulfonate Esters
Alcohols () react to form methanesulfonate esters (-aryl), useful as alkylating agents in organic synthesis. The difluoromethoxy substituent’s lipophilicity enhances membrane permeability in prodrug applications .
Pharmaceutical Relevance
While specific drug candidates incorporating this scaffold are proprietary, structural analogs like (4-methoxyphenyl)methanesulfonyl chloride (PubChem CID 12522606) are intermediates in antitumor and antiviral agents . The difluoromethoxy group’s metabolic stability positions this compound as a candidate for CNS-targeted therapeutics.
Comparative Analysis with Structural Analogs
Comparing [3-(difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride to (4-methoxyphenyl)methanesulfonyl chloride (PubChem CID 12522606) reveals:
| Parameter | [3-(Difluoromethoxy)-4-methoxyphenyl] Derivative | (4-Methoxyphenyl) Derivative |
|---|---|---|
| Molecular Weight | 286.68 g/mol | 220.67 g/mol |
| Key Substituent | 3-Difluoromethoxy, 4-methoxy | 4-Methoxy |
| Metabolic Stability | Enhanced (fluorine effect) | Moderate |
| Reactivity | Higher (electron-withdrawing groups) | Lower |
The difluoromethoxy group’s electronegativity increases the compound’s susceptibility to nucleophilic attack, accelerating sulfonamide formation .
Recent Developments and Future Directions
Recent patents (e.g., CN102690194A ) emphasize scalable synthesis methods using greener solvents like 1,4-dioxane. Future research may explore:
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Bioconjugation Applications: Leveraging the sulfonyl chloride’s reactivity for antibody-drug conjugates.
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Fluorine-Specific Pharmacokinetics: Optimizing bioavailability in CNS drug candidates.
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